Increased Lipophilicity: Quantified LogP Advantage of the para‑Tolyl Substituent
The p‑tolyl compound's computed log P is 3.26, versus 2.95 for the 2,2,2‑trifluoro‑1‑phenylethanamine free base . This 0.31‑unit increase shifts the compound closer to the optimal lipophilicity range for central nervous system (CNS) drug candidates (CNS MPO log P < 5), potentially improving blood‑brain barrier penetration while still avoiding excessive hydrophobicity.
| Evidence Dimension | LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | 3.26 |
| Comparator Or Baseline | 2,2,2‑Trifluoro‑1‑phenylethanamine (logP 2.95) |
| Quantified Difference | +0.31 logP units |
| Conditions | Computed logP (method consistent across databases) |
Why This Matters
A 0.31 logP increase is significant for CNS penetration and nonspecific binding; procurement for neuroactive compound libraries should favor the p‑tolyl version when higher lipophilicity is desired.
